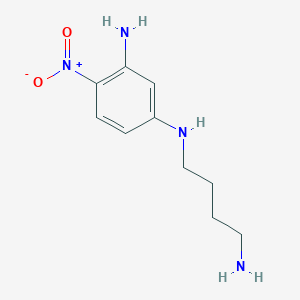![molecular formula C27H20Br2N2O2 B11104414 2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B11104414.png)
2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromophenyl and imino groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol typically involves the condensation of 3-bromobenzaldehyde with 4-hydroxybenzylamine under reflux conditions in the presence of ethanol. The reaction mixture is then filtered, and the solvent is removed by evaporation. Recrystallization from absolute ethanol yields the desired compound as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol involves its interaction with specific molecular targets and pathways. The imino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromophenyl groups can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Bromophenyl)imino]methyl}phenol: A simpler analog with similar structural features but lacking the additional hydroxybenzyl group.
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: Another related compound with applications in liquid crystal research.
Uniqueness
2-{[(3-Bromophenyl)imino]methyl}-4-(3-{[(3-bromophenyl)imino]methyl}-4-hydroxybenzyl)phenol is unique due to its dual imino and hydroxybenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C27H20Br2N2O2 |
|---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
2-[(3-bromophenyl)iminomethyl]-4-[[3-[(3-bromophenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H20Br2N2O2/c28-22-3-1-5-24(14-22)30-16-20-12-18(7-9-26(20)32)11-19-8-10-27(33)21(13-19)17-31-25-6-2-4-23(29)15-25/h1-10,12-17,32-33H,11H2 |
InChI Key |
XYJHIQHBHHRQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorophenyl)-3-[(veratrylcarbonyl)hydrazono]butyramide](/img/structure/B11104334.png)
![1-(4-Ethoxyphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11104339.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B11104342.png)
![1,8,8-Trimethyl-3-(oxiran-2-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11104352.png)
![Imidazo[1,2-b]1,2,4-triazine, 2,3-diphenyl-6-(2-thienyl)-](/img/structure/B11104362.png)
![2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11104370.png)
![4-{(2-chlorophenyl)[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B11104375.png)
![N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11104378.png)
![2-[(4-Methyl-2-nitrophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11104393.png)
![(3,5-diphenyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methyl phenylcarbamate](/img/structure/B11104394.png)
![2-methoxy-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104396.png)
![2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B11104412.png)

![2-(3-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11104427.png)
